molecular formula C21H24N2O3S B443997 3-({4-[4-(Propan-2-yl)phenyl]-1,3-thiazol-2-yl}carbamoyl)bicyclo[2.2.1]heptane-2-carboxylic acid

3-({4-[4-(Propan-2-yl)phenyl]-1,3-thiazol-2-yl}carbamoyl)bicyclo[2.2.1]heptane-2-carboxylic acid

Cat. No.: B443997
M. Wt: 384.5g/mol
InChI Key: ZMSHIFMKDNYFDC-UHFFFAOYSA-N
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Description

3-({4-[4-(Propan-2-yl)phenyl]-1,3-thiazol-2-yl}carbamoyl)bicyclo[221]heptane-2-carboxylic acid is a complex organic compound featuring a bicyclic heptane structure with a carboxylic acid group and a thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-({4-[4-(Propan-2-yl)phenyl]-1,3-thiazol-2-yl}carbamoyl)bicyclo[2.2.1]heptane-2-carboxylic acid typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the bicyclo[2.2.1]heptane core, introduction of the thiazole ring, and subsequent functionalization to introduce the isopropylphenyl group and the carboxylic acid moiety. Common reagents used in these reactions include thionyl chloride, sodium hydride, and various organic solvents .

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions .

Chemical Reactions Analysis

Types of Reactions

3-({4-[4-(Propan-2-yl)phenyl]-1,3-thiazol-2-yl}carbamoyl)bicyclo[2.2.1]heptane-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of functional groups to lower oxidation states.

    Substitution: Replacement of one functional group with another.

    Addition: Addition of new groups to the existing structure.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures, inert atmospheres, and specific solvents .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

3-({4-[4-(Propan-2-yl)phenyl]-1,3-thiazol-2-yl}carbamoyl)bicyclo[2.2.1]heptane-2-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building

Properties

Molecular Formula

C21H24N2O3S

Molecular Weight

384.5g/mol

IUPAC Name

3-[[4-(4-propan-2-ylphenyl)-1,3-thiazol-2-yl]carbamoyl]bicyclo[2.2.1]heptane-2-carboxylic acid

InChI

InChI=1S/C21H24N2O3S/c1-11(2)12-3-5-13(6-4-12)16-10-27-21(22-16)23-19(24)17-14-7-8-15(9-14)18(17)20(25)26/h3-6,10-11,14-15,17-18H,7-9H2,1-2H3,(H,25,26)(H,22,23,24)

InChI Key

ZMSHIFMKDNYFDC-UHFFFAOYSA-N

SMILES

CC(C)C1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3C4CCC(C4)C3C(=O)O

Canonical SMILES

CC(C)C1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3C4CCC(C4)C3C(=O)O

Origin of Product

United States

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